molecular formula C9H9ClN4O B3032997 4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 68913-66-6

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3032997
CAS No.: 68913-66-6
M. Wt: 224.65 g/mol
InChI Key: OJDAHMOOXMJWFJ-UHFFFAOYSA-N
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Description

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 324663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study by Vereshchagin et al. (2017) focused on the multicomponent synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, including compounds similar to the one . They characterized the structures using various techniques and conducted molecular docking studies to elucidate the relationship with binding pockets of specific proteins, indicating potential biological applications (Vereshchagin et al., 2017).
  • Synthesis Approaches :

    • Research by Belikov et al. (2018) detailed a new approach to synthesizing 2,3-dihydrofuro[2,3-b]pyridine derivatives, which involves the diastereoselective formation of 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles. This process included opening the pyrrole ring in starting compounds, followed by double reduction and tandem closure of furan and pyridine rings, indicating a method for creating structurally complex and potentially bioactive molecules (Belikov et al., 2018).
  • Corrosion Inhibition :

    • A study by Ansari et al. (2017) explored the use of chromenopyridine derivatives, closely related to the compound , as corrosion inhibitors. They found these compounds to be effective and environmentally friendly inhibitors for steel in acidic environments, suggesting potential industrial applications (Ansari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyridine derivatives are known to interact with various proteins and enzymes, which can lead to a range of biological effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some pyridine derivatives can be hazardous and may pose risks to health and the environment .

Future Directions

Given the wide range of applications of pyridine derivatives, this compound could potentially be of interest in various fields, including pharmaceuticals, agrochemicals, and materials science . Further studies would be needed to explore its properties and potential applications.

Properties

IUPAC Name

4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-2-4-1-5-7(12)6(3-11)8(13)14-9(5)15-4/h4H,1-2H2,(H4,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAHMOOXMJWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=C(C(=C21)N)C#N)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318033
Record name 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68913-66-6
Record name NSC324663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
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4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

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